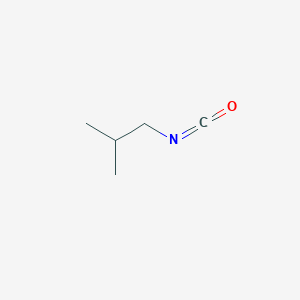

Isobutyl isocyanate

Vue d'ensemble

Description

Isobutyl isocyanate is a colorless liquid that is less dense than water . It is used to make pesticides and pharmaceuticals . Contact with Isobutyl isocyanate may severely irritate skin, eyes, and mucous membranes . It may be very toxic by ingestion, inhalation, and skin absorption .

Synthesis Analysis

Alkyl isocyanates, such as Isobutyl isocyanate, are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates in the presence of secondary and tertiary alcohols, thiols, and trimethysilyl ethers .

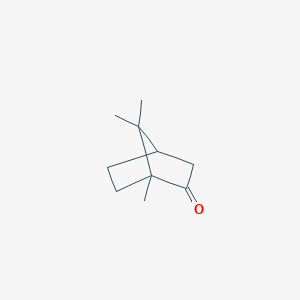

Molecular Structure Analysis

The molecular structure of Isobutyl isocyanate can be found in various chemical databases .

Chemical Reactions Analysis

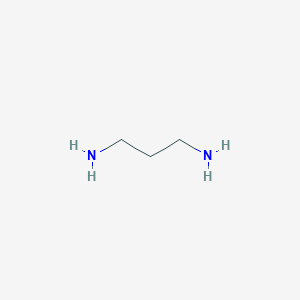

Isocyanates are very unstable compounds and react very quickly on contact with water to form the corresponding diamines .

Physical And Chemical Properties Analysis

Isobutyl isocyanate is a colorless liquid with a flash point near 40°F . It is less dense than water and insoluble in water . It produces toxic oxides of nitrogen during combustion .

Applications De Recherche Scientifique

Production of Polyurethanes

- Application Summary: Isocyanates, including Isobutyl isocyanate, are key players in the production of polyurethanes (PUs), which are widely used in the plastics industry. The global market value of PUs reached $95.13 billion in 2019 and is expected to grow at a compound annual growth rate of 12% .

- Methods of Application: The production of isocyanate compounds directly from biomass is highlighted in this field . The synthesis of biomass-based PUs is technically challenging, and the elimination of phosgene is considered key to the production of green PUs .

- Results or Outcomes: The research papers published on PUs between 2015 and the present used green-based resources . However, there is still a long way to go to develop green PUs with properties and performance comparable to fossil-based ones .

Synthesis of Blocked Isocyanates

- Application Summary: Blocked isocyanates, which can include Isobutyl isocyanate, are used in non-traditional polyurethane-based polymer applications .

- Methods of Application: The review discusses different examples of blocking groups, along with experimental considerations for their application . The analytical techniques used for the determination of deblocking temperature are also discussed .

- Results or Outcomes: The importance of matching the analytical technique to the application of the blocked isocyanate is highlighted, with differences in material state and experimental parameters having a great impact on the deblocking temperature reported .

Bio-based Isocyanate Production

- Application Summary: Isobutyl isocyanate is used in the production of bio-based isocyanates, which are gaining attention due to environmental concerns about fossil-based isocyanates . The production of isocyanate compounds directly from biomass is a key area of research .

- Methods of Application: Various methods applied in the synthesis of bio-derived isocyanates are being explored . The main difficulties in the synthesis of biomass-based polyurethanes (PUs) are being addressed .

- Results or Outcomes: Almost 8% of research papers published on PUs between 2015 and the present used green-based resources . However, there is still a long way to go to develop green PUs with properties and performance comparable to fossil-based ones .

Production of Butanol Isomers

- Application Summary: Isobutyl isocyanate is used in the production of butanol isomers (isobutanol and 1-butanol) from various biomass . Butanol is used in making pharmaceuticals, cosmetics, plastics, textiles, and fuel additives .

- Methods of Application: Metabolic engineering of microbes, including yeast, cyanobacteria, clostridial, and other bacterial species, is adopted as an approach for removing limitations associated with the process and produces a cost-effective butanol in higher amounts .

- Results or Outcomes: Recent research has shown a higher isobutanol titer produced by xylose via yeast expressing mitochondrial isobutanol biosynthetic pathways along with xylose isomerase assimilation and elimination of some competing pathways with isobutanol .

Production of Bio-Based Polyurethane Foams

- Application Summary: Isobutyl isocyanate is used in the production of bio-based polyurethane foams . These foams are gaining attention due to environmental concerns about fossil-based polyurethane foams .

- Methods of Application: The production of isocyanate compounds directly from biomass is a key area of research . Various methods applied in the synthesis of bio-derived isocyanates are being explored .

- Results or Outcomes: Almost 8% of research papers published on polyurethanes between 2015 and the present used green-based resources . However, there is still a long way to go to develop green polyurethanes with properties and performance comparable to fossil-based ones .

Production of Bio-Butanol

- Application Summary: Isobutyl isocyanate is used in the production of bio-butanol, a biofuel produced from biomass feedstock by microbial activities . Butanol is used in making pharmaceuticals, cosmetics, plastics, textiles, and fuel additives .

- Methods of Application: Metabolic engineering of microbes, including yeast, cyanobacteria, clostridial, and other bacterial species, is adopted as an approach for removing limitations associated with the process and produces a cost-effective butanol in higher amounts .

- Results or Outcomes: Recently, a higher isobutanol titer 3.10 g/L was produced by xylose via yeast expressing mitochondrial isobutanol biosynthetic pathways along with xylose isomerase assimilation and elimination of some competing pathways with isobutanol .

Safety And Hazards

Isobutyl isocyanate is very toxic by ingestion, and may also be toxic by skin absorption and inhalation . It is a potent respiratory and skin sensitizer and a common cause of asthma and allergic contact dermatitis . Other adverse health effects are also associated with isocyanate exposure including cancer .

Propriétés

IUPAC Name |

1-isocyanato-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-5(2)3-6-4-7/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZVKALEGZPYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Record name | ISOBUTYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3670 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075293 | |

| Record name | Propane, 1-isocyanato-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyl isocyanate appears as a colorless liquid. Less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be very toxic by ingestion, inhalation and skin absorption. Used to make pesticides and pharmaceuticals., Colorless liquid; [CAMEO] | |

| Record name | ISOBUTYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3670 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19051 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Isobutyl isocyanate | |

CAS RN |

1873-29-6 | |

| Record name | ISOBUTYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3670 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Isocyanato-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1873-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpropyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl isocyanate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Propane, 1-isocyanato-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPROPYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69A68W7YAE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

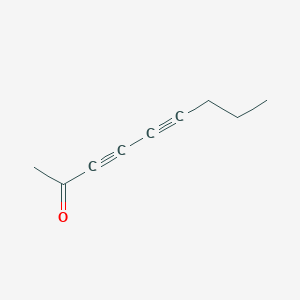

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

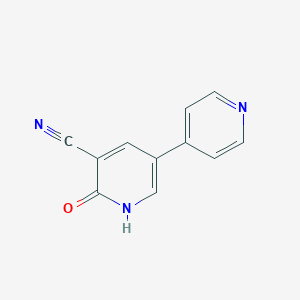

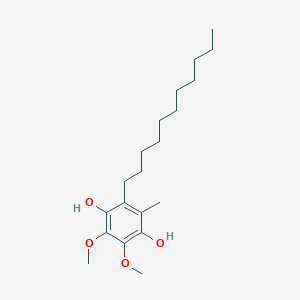

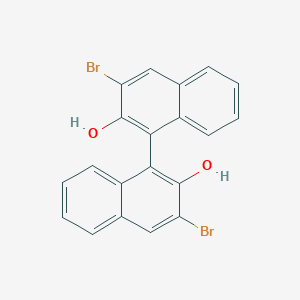

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-phenylpropanoate](/img/structure/B46013.png)